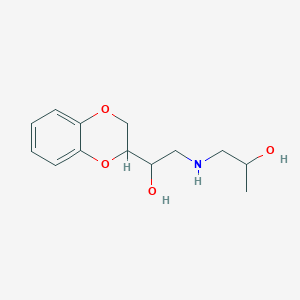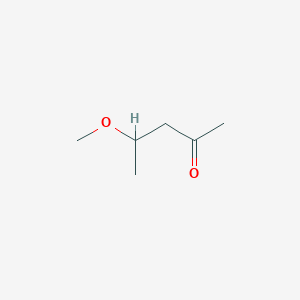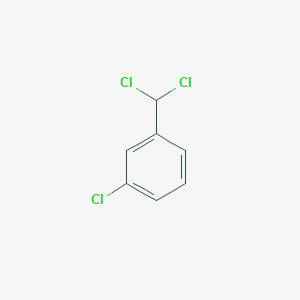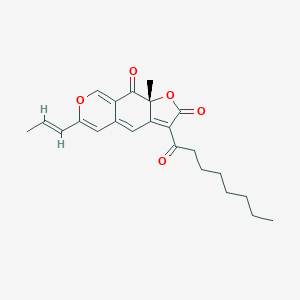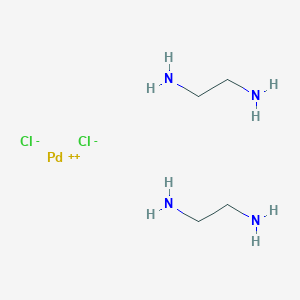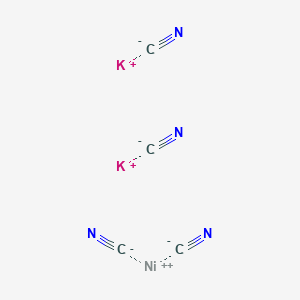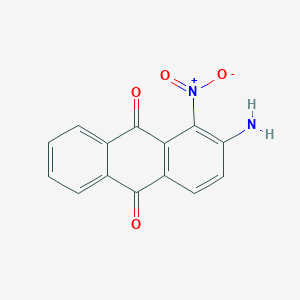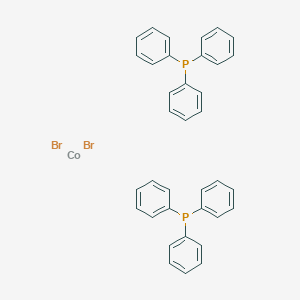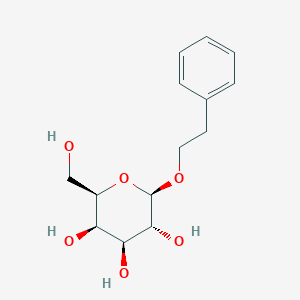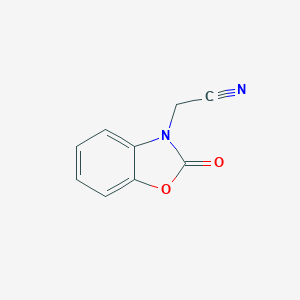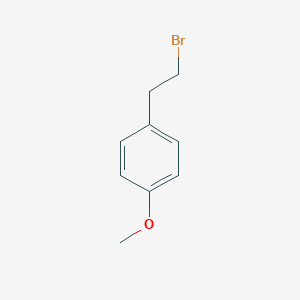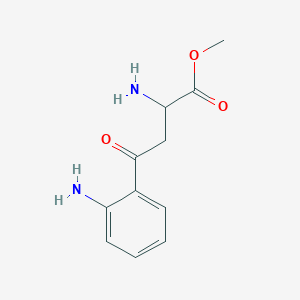
Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate, also known as MAOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. MAOB is a derivative of the amino acid phenylalanine and is commonly used as a building block in the synthesis of various drugs and compounds.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. It has also been found to inhibit the activity of nuclear factor kappa B (NF-kB), a signaling pathway that is involved in the regulation of immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate has been found to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, and to have neuroprotective effects in the brain. Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate has also been found to have antitumor activity, and to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate has several advantages as a research tool, including its ability to cross the blood-brain barrier and target specific tissues and organs. However, it also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and synthesize the compound.
Direcciones Futuras
There are several potential future directions for research on Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate. One area of interest is the development of new drug delivery systems that utilize Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate as a targeting agent. Another area of interest is the development of new drugs and compounds that are based on the structure of Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate, and that exhibit similar biological activities. Finally, further research is needed to fully understand the mechanism of action of Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate, and to determine its potential applications in the treatment of various diseases and conditions.
Métodos De Síntesis
Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate can be synthesized through a multistep process that involves the reaction of phenylalanine with various reagents and solvents. The most commonly used method for synthesizing Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate involves the reaction of phenylalanine with acetic anhydride and hydrochloric acid, followed by the addition of methylamine and sodium cyanoborohydride.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate has been extensively studied for its potential applications in pharmaceutical research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate has also been found to have significant potential as a drug delivery agent, due to its ability to cross the blood-brain barrier and target specific tissues and organs.
Propiedades
IUPAC Name |
methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-11(15)9(13)6-10(14)7-4-2-3-5-8(7)12/h2-5,9H,6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZYFWBHGXPFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=CC=C1N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(2-aminophenyl)-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)

